2-{[2-(2,4-difluorophenyl)-1-(1-methyl-1H-1,2,4-triazol-5-yl)ethyl]amino}ethan-1-olhydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[2-(2,4-difluorophenyl)-1-(1-methyl-1H-1,2,4-triazol-5-yl)ethyl]amino}ethan-1-olhydrochloride is a synthetic compound known for its significant applications in medicinal chemistry. This compound is characterized by the presence of a difluorophenyl group and a triazole ring, which contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(2,4-difluorophenyl)-1-(1-methyl-1H-1,2,4-triazol-5-yl)ethyl]amino}ethan-1-olhydrochloride typically involves multiple steps. One common method includes the reaction of 2,4-difluoroacetophenone with 1-methyl-1H-1,2,4-triazole in the presence of a base such as potassium carbonate in refluxing toluene. This reaction yields an intermediate, which is then treated with trimethylsulfoxonium iodide in aqueous sodium hydroxide and toluene to form the desired oxirane compound .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, employing advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(2,4-difluorophenyl)-1-(1-methyl-1H-1,2,4-triazol-5-yl)ethyl]amino}ethan-1-olhydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Nucleophiles like sodium azide or thiols can be employed under mild conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or aldehydes, while reduction produces alcohols or amines.
Scientific Research Applications
2-{[2-(2,4-difluorophenyl)-1-(1-methyl-1H-1,2,4-triazol-5-yl)ethyl]amino}ethan-1-olhydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: The compound is utilized in the production of various chemical intermediates and active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of 2-{[2-(2,4-difluorophenyl)-1-(1-methyl-1H-1,2,4-triazol-5-yl)ethyl]amino}ethan-1-olhydrochloride involves its interaction with specific molecular targets. The triazole ring is known to inhibit the synthesis of ergosterol, an essential component of fungal cell membranes. This inhibition disrupts cell membrane integrity, leading to cell death . The difluorophenyl group enhances the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Similar Compounds
Fluconazole: A widely used antifungal agent with a similar triazole structure.
Voriconazole: Another triazole antifungal with enhanced activity against a broader spectrum of fungi.
Itraconazole: A triazole antifungal known for its effectiveness against systemic fungal infections.
Uniqueness
2-{[2-(2,4-difluorophenyl)-1-(1-methyl-1H-1,2,4-triazol-5-yl)ethyl]amino}ethan-1-olhydrochloride is unique due to its specific combination of a difluorophenyl group and a triazole ring, which confer distinct chemical and biological properties. Its ability to inhibit ergosterol synthesis makes it a valuable compound in antifungal research and drug development.
Properties
Molecular Formula |
C13H17ClF2N4O |
---|---|
Molecular Weight |
318.75 g/mol |
IUPAC Name |
2-[[2-(2,4-difluorophenyl)-1-(2-methyl-1,2,4-triazol-3-yl)ethyl]amino]ethanol;hydrochloride |
InChI |
InChI=1S/C13H16F2N4O.ClH/c1-19-13(17-8-18-19)12(16-4-5-20)6-9-2-3-10(14)7-11(9)15;/h2-3,7-8,12,16,20H,4-6H2,1H3;1H |
InChI Key |
DQQKXWSAHGVYDD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NC=N1)C(CC2=C(C=C(C=C2)F)F)NCCO.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.